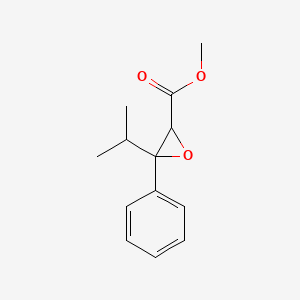
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile. The subsequent steps involve the introduction of the methylamino group and the esterification to form the final compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism by which Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the methylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,3-triazol-1-yl)pentanoate: Similar structure but with a different triazole ring.
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
methyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)pentanoate |
InChI |
InChI=1S/C10H18N4O2/c1-8(14-7-12-6-13-14)5-10(2,11-3)9(15)16-4/h6-8,11H,5H2,1-4H3 |
Clé InChI |
NZUHQWPNQLZNCS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C(=O)OC)NC)N1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)


![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)



![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)
